1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea
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Overview
Description
1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea typically involves the reaction of 3-methoxyaniline with 4-methylphenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea: Similar structure but with an additional methoxy group.
1-(3-Methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-8-14(9-7-13)10-11-18-17(20)19-15-4-3-5-16(12-15)21-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTVCNIQZGRJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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